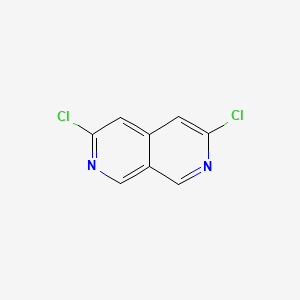3,6-Dichloro-2,7-naphthyridine
CAS No.:
Cat. No.: VC18657136
Molecular Formula: C8H4Cl2N2
Molecular Weight: 199.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H4Cl2N2 |
|---|---|
| Molecular Weight | 199.03 g/mol |
| IUPAC Name | 3,6-dichloro-2,7-naphthyridine |
| Standard InChI | InChI=1S/C8H4Cl2N2/c9-7-1-5-2-8(10)12-4-6(5)3-11-7/h1-4H |
| Standard InChI Key | UCFSJCZRCTZGCF-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C=C(N=CC2=CN=C1Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
3,6-Dichloro-2,7-naphthyridine (C₈H₄Cl₂N₂, molecular weight 199.04 g/mol) belongs to the 2,7-naphthyridine subclass, distinguished by nitrogen atoms at positions 2 and 7 of the bicyclic framework. The chloro substituents at positions 3 and 6 introduce distinct electronic and steric effects, influencing reactivity and intermolecular interactions. Key structural features include:
-
Bicyclic Core: A fused pyridine system with bond alternation that confers aromatic stability.
-
Chlorine Substituents: Electron-withdrawing groups that enhance electrophilic substitution susceptibility and modulate solubility.
-
Tautomeric Potential: The nitrogen-rich structure allows for keto-enol tautomerism under specific conditions .
Comparative Analysis with Related Dichloro-naphthyridines
Synthesis and Optimization Strategies
While no direct synthesis of 3,6-dichloro-2,7-naphthyridine is documented, analogous routes for dichloro-naphthyridines suggest viable pathways:
Chlorination of Naphthyridine Precursors
Phosphorus-based chlorinating agents (e.g., PCl₅, POCl₃) are widely employed for introducing chloro groups. For example, 2,7-dichloro-1,8-naphthyridine is synthesized via refluxing 1,8-naphthyridine-2,7-diol with PCl₅ and POCl₃, achieving 74% yield after recrystallization . Adapting this method to a 2,7-naphthyridine precursor could theoretically yield the 3,6-dichloro derivative, though regioselectivity challenges may arise.
Key Reaction Parameters
-
Temperature: 110–120°C (reflux conditions)
-
Molar Ratios: 1:2.1 (precursor:PCl₅)
-
Workup: Alkaline quenching (pH 8) followed by acetone recrystallization .
Directed Lithiation and Functionalization
Greiner et al. demonstrated that (2,2,6,6-tetramethylpiperidyl)lithium enables regioselective lithiation of 2,7-naphthyridines at position 3, followed by electrophilic quenching . Sequential lithiation-chlorination at positions 3 and 6 could provide a route to the target compound, though this remains speculative without experimental validation.
Reactivity and Derivative Formation
The electronic profile of 3,6-dichloro-2,7-naphthyridine predicts several reaction pathways:
Nucleophilic Aromatic Substitution
Chlorine atoms at positions 3 and 6 are activated toward substitution due to the electron-deficient aromatic system. Potential nucleophiles include:
-
Amines: Primary amines (e.g., methylamine) could displace chloride to form amino-naphthyridines, analogs of which show kinase inhibitory activity .
-
Thiols: Thiophenol derivatives may yield sulfanyl-substituted products for material science applications.
Cross-Coupling Reactions
Palladium- or iron-catalyzed couplings could functionalize the chloro groups. For instance, Suzuki-Miyaura coupling with arylboronic acids might generate biaryl systems, enhancing π-conjugation for optoelectronic uses .
Challenges and Future Directions
-
Synthetic Accessibility: Current methods lack regiocontrol for 3,6-dichloro substitution. Developing directed C–H activation protocols or novel chlorination agents is critical.
-
Biological Profiling: In silico docking studies (as performed for c-Kit inhibitors ) should prioritize target identification.
-
Thermal Stability: Thermogravimetric analysis (TGA) of analogs indicates decomposition above 250°C , suggesting suitability for high-temperature applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume